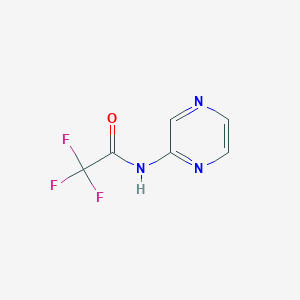

Acetamide, 2,2,2-trifluoro-N-pyrazinyl-

Overview

Description

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- (FPA) is a synthetic compound that is used in a variety of scientific research applications. FPA is a small molecule that has a unique structure, with two nitrogen atoms, two oxygen atoms, and three fluorine atoms. It is a versatile compound that can be used in a variety of research applications, such as synthesis, biochemical and physiological studies, and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for Acetamide, 2,2,2-trifluoro-N-pyrazinyl- involves the reaction of 2,2,2-trifluoroacetic acid with pyrazine, followed by conversion of the resulting acid chloride to the corresponding amide using acetamide as the amine source.

Starting Materials

2,2,2-trifluoroacetic acid, pyrazine, acetamide, thionyl chloride, triethylamine, diethyl ether, wate

Reaction

Step 1: React 2,2,2-trifluoroacetic acid with pyrazine in the presence of thionyl chloride and triethylamine to form 2,2,2-trifluoro-N-pyrazinylacetamide., Step 2: Add diethyl ether to the reaction mixture and filter off the triethylamine hydrochloride precipitate., Step 3: Add acetamide to the filtrate and stir at room temperature for several hours to convert the acid chloride to the corresponding amide., Step 4: Quench the reaction with water and extract the product with diethyl ether., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Acetamide, 2,2,2-trifluoro-N-pyrazinyl-.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as chiral compounds, amino acids, and heterocyclic compounds. It has also been used in the synthesis of polymers and in the study of enzyme inhibition. In addition, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been used in the study of protein-protein interactions, DNA-protein interactions, and the regulation of gene expression.

Mechanism Of Action

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been shown to act as an inhibitor of several enzymes. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs, as well as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Biochemical And Physiological Effects

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has an effect on the expression of certain genes, as well as on the regulation of cell growth and differentiation. In addition, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has been shown to have an effect on the production of reactive oxygen species, which are involved in the regulation of cell death and oxidative stress. In vivo studies have also shown that Acetamide, 2,2,2-trifluoro-N-pyrazinyl- has a variety of effects on the cardiovascular system, the immune system, and the nervous system.

Advantages And Limitations For Lab Experiments

The use of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it has a wide range of applications and can be used in a variety of experiments. However, there are also some limitations to the use of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in laboratory experiments. It is not very stable, and it can decompose in the presence of oxygen and light. In addition, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- can interact with certain proteins, which can lead to inaccurate results.

Future Directions

The use of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in scientific research is still in its early stages, and there are many potential future directions. One potential future direction is the use of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in drug development. Acetamide, 2,2,2-trifluoro-N-pyrazinyl- could be used to develop new drugs that target specific enzymes or pathways. In addition, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- could be used to develop new compounds with improved pharmacokinetic properties. Another potential future direction is the use of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- in the study of cancer. Acetamide, 2,2,2-trifluoro-N-pyrazinyl- could be used to develop new compounds that target cancer cells, or to study the effects of Acetamide, 2,2,2-trifluoro-N-pyrazinyl- on the growth and proliferation of cancer cells. Finally, Acetamide, 2,2,2-trifluoro-N-pyrazinyl- could be used to develop new compounds that target other diseases, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name |

2,2,2-trifluoro-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)5(13)12-4-3-10-1-2-11-4/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOPMJSLFQNWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156181 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |

CAS RN |

129476-64-8 | |

| Record name | 2,2,2-Trifluoro-N-2-pyrazinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129476-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129476648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

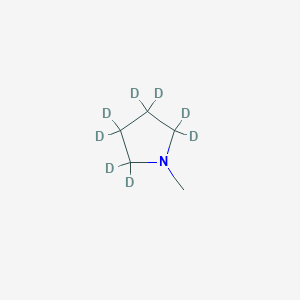

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)